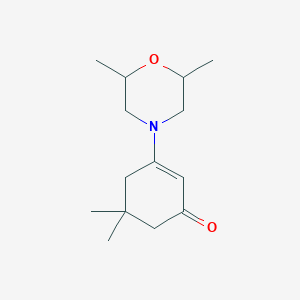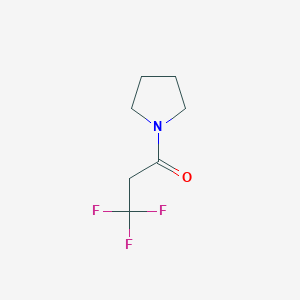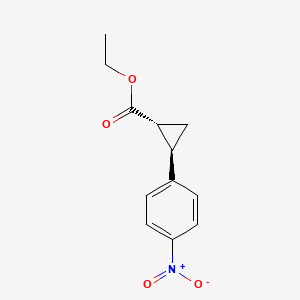
rac-ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, trans (RENPC) is a chiral cyclopropane compound that has been used in various scientific research applications. It has been found to be a useful reagent in the synthesis of various compounds such as peptides and β-amino acids. RENPC has also been used in the preparation of chiral aryl-substituted cyclopropanes. In addition, it has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
RENPC has been used in a variety of scientific research applications. It has been used to synthesize peptides and β-amino acids, as well as chiral aryl-substituted cyclopropanes. It has also been used in the synthesis of polycyclic compounds and in the preparation of chiral auxiliaries for asymmetric synthesis. In addition, it has been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of polyfunctionalized cyclopropanes.
Mécanisme D'action
RENPC has been found to act as an electrophile in the reaction of cyclopropanes with nitro compounds. The mechanism of action is shown below:
\begin{equation*}
\ce{RENPC + Nitro Compound -> Cyclopropane + Nitro Compound + HCl}
\end{equation*}
Biochemical and Physiological Effects
RENPC has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor effects, as well as anti-oxidant and anti-bacterial effects. In addition, it has been found to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
RENPC has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it can be easily purified by column chromatography. In addition, it is a relatively stable compound and can be stored for long periods of time without degradation. However, it is important to note that RENPC is a toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for research on RENPC. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be done to explore its potential applications in the synthesis of other compounds, such as peptides and β-amino acids. Finally, further research could be done to explore its potential uses as a catalyst in the synthesis of polymers and other compounds.
Méthodes De Synthèse
RENPC is synthesized from the reaction of 1-bromo-1-cyclopropyl ethane with 4-nitrobenzoyl chloride. The reaction is catalyzed by a base such as sodium hydroxide, and the product is then purified by column chromatography. The reaction is shown below:
\begin{equation*}
\ce{1-bromo-1-cyclopropyl ethane + 4-nitrobenzoyl chloride -> RENPC + HCl}
\end{equation*}
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTNKLFZFLDHMS-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

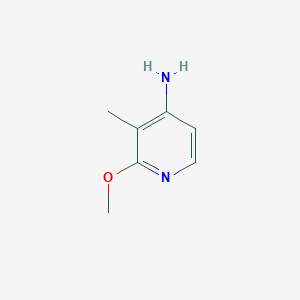
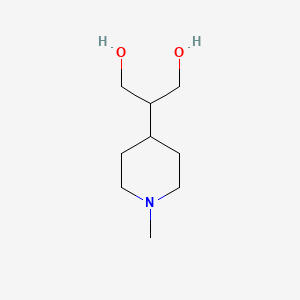
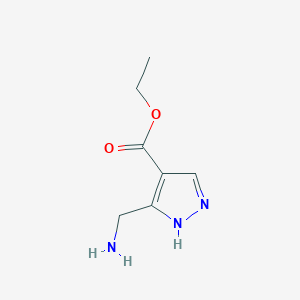
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

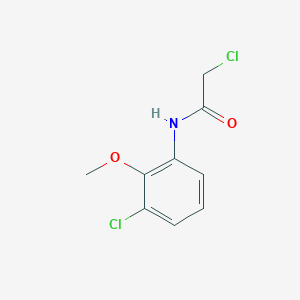
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
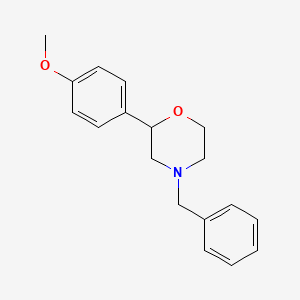
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)

